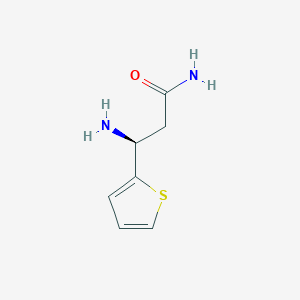
(3S)-3-Amino-3-(thiophen-2-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(thiophen-2-YL)propanamide is an organic compound featuring an amino group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(thiophen-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, often through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow systems.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(thiophen-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, (3S)-3-Amino-3-(thiophen-2-YL)propanamide can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, compounds containing thiophene rings are often explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, thiophene derivatives are used in the production of conductive polymers and other advanced materials.
作用機序
The mechanism of action for (3S)-3-Amino-3-(thiophen-2-YL)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The thiophene ring could interact with aromatic residues in the enzyme’s active site, while the amino and amide groups could form hydrogen bonds.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(furan-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
(3S)-3-Amino-3-(pyridin-2-YL)propanamide: Contains a pyridine ring, which can affect its electronic properties and reactivity.
Uniqueness
(3S)-3-Amino-3-(thiophen-2-YL)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and aromatic properties. This can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
(3S)-3-amino-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m0/s1 |
InChIキー |
PVYOZMPPVXMIAC-YFKPBYRVSA-N |
異性体SMILES |
C1=CSC(=C1)[C@H](CC(=O)N)N |
正規SMILES |
C1=CSC(=C1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)
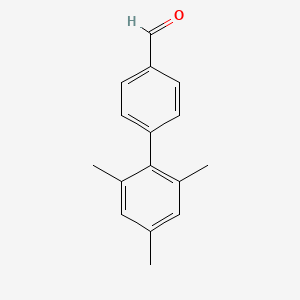


![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
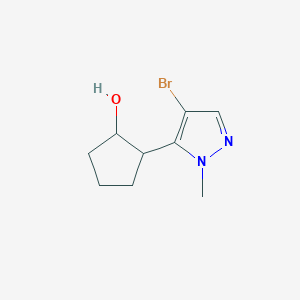

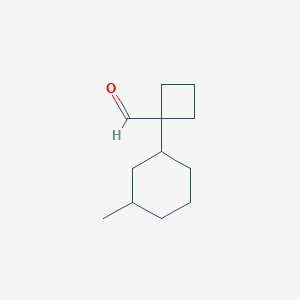
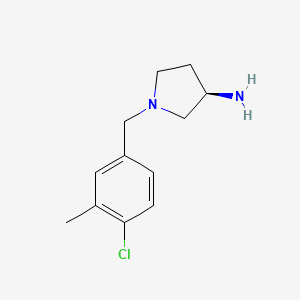
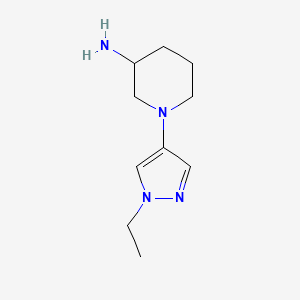
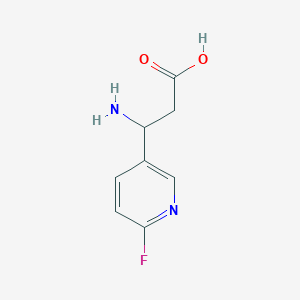
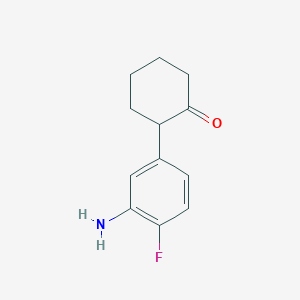
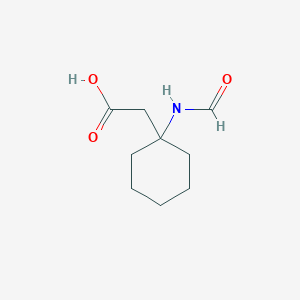
amine](/img/structure/B15272717.png)
